molecular formula C20H19NO4 B5242050 2-(4-Quinolin-8-yloxybutoxy)benzoic acid

2-(4-Quinolin-8-yloxybutoxy)benzoic acid

Cat. No.: B5242050
M. Wt: 337.4 g/mol
InChI Key: QSGOEMHTEIXUKY-UHFFFAOYSA-N
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Description

2-(4-Quinolin-8-yloxybutoxy)benzoic acid is a complex organic compound that features a quinoline moiety linked to a benzoic acid derivative through a butoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Quinolin-8-yloxybutoxy)benzoic acid typically involves multiple steps, starting with the preparation of the quinoline derivative and the benzoic acid derivative. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Quinolin-8-yloxybutoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Substitution: Electrophilic reagents such as halogens or nitro groups under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the benzoic acid moiety and substituted quinoline derivatives.

Scientific Research Applications

2-(4-Quinolin-8-yloxybutoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Quinolin-8-yloxybutoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Quinolin-8-yloxybutoxy)benzoic acid is unique due to its specific structural arrangement, which combines the properties of both quinoline and benzoic acid derivatives. This unique structure contributes to its diverse range of applications and potential therapeutic benefits.

Properties

IUPAC Name

2-(4-quinolin-8-yloxybutoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-20(23)16-9-1-2-10-17(16)24-13-3-4-14-25-18-11-5-7-15-8-6-12-21-19(15)18/h1-2,5-12H,3-4,13-14H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGOEMHTEIXUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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